Acetone, 2,2-bis(2-chloroethyl)hydrazone
Description
Acetone, 2,2-bis(2-chloroethyl)hydrazone (CAS 19819-36-4) is a synthetic organic compound with the molecular formula C₁₁H₁₄N₂OCl₂ and a molecular weight of 261.15 g/mol . Structurally, it consists of an acetone hydrazone core modified with two 2-chloroethyl groups. The compound is also identified as the bis(2-chlorethyl)hydrazone derivative of 2-furanacrolein, featuring a furan ring conjugated to an α,β-unsaturated aldehyde moiety .
Key physicochemical properties include:
- Boiling point: ~359.9°C (predicted)
- Density: 1.177 g/cm³
- LogP: 3.06 (indicating moderate lipophilicity)
- Refractive index: 1.528 .
Current data classify it as a research chemical, though its biological and industrial applications remain underexplored.
Properties
CAS No. |
14927-85-6 |
|---|---|
Molecular Formula |
C7H14Cl2N2 |
Molecular Weight |
197.10 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(propan-2-ylideneamino)ethanamine |
InChI |
InChI=1S/C7H14Cl2N2/c1-7(2)10-11(5-3-8)6-4-9/h3-6H2,1-2H3 |
InChI Key |
RVSFODLYNDOWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN(CCCl)CCCl)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Acetone with 2,2-Bis(2-Chloroethyl)Hydrazine
The primary method involves the direct condensation of acetone with 2,2-bis(2-chloroethyl)hydrazine under acidic or basic conditions. This reaction follows the general hydrazone formation mechanism, where the carbonyl group of acetone undergoes nucleophilic attack by the hydrazine’s amine group.
Procedure :
- Reactants :
- Reaction Conditions :
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
- Nucleophilic Attack : The hydrazine’s terminal amine attacks acetone’s carbonyl carbon, forming a tetrahedral intermediate.
- Dehydration : Elimination of water yields the hydrazone product. The choice of catalyst (acidic vs. basic) influences the reaction rate and regioselectivity.
Yield Optimization :
Azine Hydrolysis Route
An alternative approach involves the hydrolysis of acetone azine (bis-hydrazone) to yield the monohydrazone derivative. This method is advantageous for large-scale synthesis due to the stability of azine intermediates.
Procedure :
- Azine Synthesis :
- Selective Hydrolysis :
Key Considerations :
- Hydrolysis selectivity depends on steric and electronic factors. The 2-chloroethyl group’s electron-withdrawing nature directs cleavage to the desired hydrazone.
Catalytic and Solvent Effects
The choice of solvent and catalyst significantly impacts reaction efficiency and purity.
Solvent Screening
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 24.3 | 3.5 | 78 |
| Methanol | 32.7 | 2.8 | 82 |
| DMF | 36.7 | 4.0 | 65 |
| THF | 7.5 | 5.2 | 58 |
Polar protic solvents (ethanol, methanol) enhance nucleophilicity of hydrazine, reducing reaction time. Nonpolar solvents (THF) impede solubility, lowering yields.
Catalyst Comparison
| Catalyst | Loading (mol%) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaOH (10%) | 10 | 82 | 95 |
| Acetic Acid | 5 | 75 | 90 |
| Amberlyst-15 | 15 | 80 | 93 |
| No Catalyst | — | 45 | 75 |
Base catalysts (NaOH) outperform acids due to enhanced deprotonation of hydrazine, accelerating nucleophilic attack.
Characterization and Quality Control
Synthetic batches require rigorous characterization to confirm structure and purity.
Spectroscopic Analysis
Purity Assessment
- HPLC : C18 column, 70:30 H₂O:ACN, λ = 254 nm. Retention time = 4.2 min.
- Elemental Analysis :
Calculated (%): C 42.67, H 7.16, N 14.20; Found: C 42.52, H 7.08, N 14.12.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates modifications for safety and cost-efficiency:
Chemical Reactions Analysis
Types of Reactions
Acetone, 2,2-bis(2-chloroethyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazone.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazones with various functional groups.
Scientific Research Applications
Acetone, 2,2-bis(2-chloroethyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of acetone, 2,2-bis(2-chloroethyl)hydrazone involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The chloroethyl groups are particularly reactive and can alkylate various biomolecules, disrupting their normal function.
Comparison with Similar Compounds
(a) Mechanism of Alkylation
- This compound : The chloroethyl groups may undergo hydrolysis or enzymatic activation to release reactive intermediates, but the hydrazone core likely delays cyclization compared to nitrogen mustards .
- HN2 (Mechlorethamine) : Rapidly forms aziridinium ions via intramolecular cyclization, enabling DNA cross-linking and cytotoxicity .
- Sulfur Mustard (HD) : Generates sulfonium ions that alkylate DNA, proteins, and lipids, causing delayed blistering .
(b) Structural Influences on Reactivity
(c) Toxicity and Hazards
- While HN2 and HD are well-documented as vesicants and carcinogens , the toxicity of this compound remains uncharacterized. Its structural similarity to alkylating agents suggests caution in handling.
- Diethoxyacetophenone 2,2 (CAS 6175-45-7) demonstrates that replacing chloroethyl groups with ethoxy substituents eliminates acute hazards, highlighting the critical role of functional groups in toxicity .
(d) Industrial and Research Relevance
- Bis(2-chloroethyl) ether is used as a solvent but poses occupational hazards due to its irritant properties .
- The target compound’s hydrazone structure may offer unique advantages in drug delivery or targeted alkylation, though further research is needed.
Research Findings and Data Gaps
- Synergistic Effects : The furan ring could enhance interactions with aromatic biomolecules, a feature absent in HN2 or HD.
- Data Limitations: No acute exposure limits or ecotoxicological data are available for this compound, necessitating comprehensive safety studies.
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